RU 58841

Catalog No.
S542023
CAS No.
154992-24-2
M.F
C17H18F3N3O3
M. Wt
369.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RU 58841

CAS Number

154992-24-2

Product Name

RU 58841

IUPAC Name

4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile

Molecular Formula

C17H18F3N3O3

Molecular Weight

369.34 g/mol

InChI

InChI=1S/C17H18F3N3O3/c1-16(2)14(25)23(15(26)22(16)7-3-4-8-24)12-6-5-11(10-21)13(9-12)17(18,19)20/h5-6,9,24H,3-4,7-8H2,1-2H3

InChI Key

ARBYGDBJECGMGA-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=O)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C

Solubility

Soluble in DMSO

Synonyms

4-(4,4-dimethyl-2,5-dioxo-3-(4-hydroxybutyl)-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile, Benzonitrile, 4-(3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)-, RU 58841, RU-58841, RU58841

Canonical SMILES

CC1(C(=O)N(C(=O)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C

Description

The exact mass of the compound 4-(3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile is 369.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RU 58841, also known as PSK-3841 or HMR-3841, is a nonsteroidal antiandrogen that was developed in the 1980s by the French pharmaceutical company Roussel Uclaf. It has been investigated primarily for its potential as a topical treatment for androgen-dependent conditions such as acne, androgenic alopecia (pattern hair loss), and hirsutism (excessive hair growth) . Structurally, RU 58841 is similar to other nonsteroidal antiandrogens like nilutamide, flutamide, bicalutamide, and enzalutamide, but it features a distinct side-chain that contributes to its unique pharmacological properties .

Availability of Information:

While RU-58841 has a CAS number (154992-24-2) and entries in chemical databases like PubChem [], these resources primarily focus on compound identification, structure, and properties, rather than detailed research applications.

Potential Research Areas:

  • Trifluoromethyl group (CF3): This group can influence the molecule's interaction with biological targets and improve its bioavailability [].
  • Imidazolidinone ring: This ring structure is present in many bioactive molecules, including some pharmaceuticals.

RU 58841 undergoes metabolic conversion in the body, producing metabolites such as cyanonilutamide (RU-56279) and RU-59416. These metabolites exhibit varying affinities for the androgen receptor; cyanonilutamide has a relatively low affinity but retains significant antiandrogenic activity, while RU-59416 has very low affinity . The compound's mechanism of action involves binding to androgen receptors, thereby inhibiting the effects of androgens like testosterone.

The biological activity of RU 58841 has been demonstrated in various studies. In an experimental model using Syrian hamsters, topical application of RU 58841 resulted in a maximal reduction of 60% in the size of sebaceous glands at a dosage of 10 micrograms per day. This effect was reversible, indicating its potential as a localized treatment for acne without systemic side effects . Additionally, in studies involving human hair grafts transplanted onto nude mice, RU 58841 promoted hair growth from balding samples by increasing the number of active hair follicles and enhancing hair cycle recycling .

The synthesis of RU 58841 can be accomplished through several methods. One common approach involves constructing the hydantoin moiety or employing aryl coupling with 5,5-dimethylhydantoin. The synthesis typically requires careful control of reaction conditions to ensure the desired product is obtained . A detailed synthesis process includes multiple steps under inert atmospheric conditions and may utilize reagents such as phosgene .

RU 58841 has been primarily researched for its applications in treating androgen-dependent conditions. Its potential uses include:

  • Acne Treatment: By inhibiting sebaceous gland activity.
  • Androgenic Alopecia: Promoting hair regrowth in individuals experiencing pattern baldness.
  • Hirsutism: Reducing excessive hair growth in women.

The localized action of RU 58841 makes it particularly appealing for topical formulations aimed at minimizing systemic side effects associated with oral antiandrogens.

Interaction studies have shown that RU 58841 effectively inhibits androgen receptor-mediated activities without significant systemic absorption when applied topically. This characteristic allows it to exert localized effects while minimizing risks associated with systemic antiandrogen therapies. In animal models, RU 58841 has demonstrated efficacy without notable adverse effects on untreated areas .

RU 58841 shares structural similarities with several other nonsteroidal antiandrogens. Below is a comparison highlighting its uniqueness:

Compound NameAffinity for Androgen ReceptorUnique Features
RU 58642ModerateSimilar structure but different side-chain
NilutamideHighUsed primarily for prostate cancer
FlutamideHighKnown for systemic side effects
BicalutamideHighCommonly used in prostate cancer therapy
EnzalutamideVery HighAdvanced prostate cancer treatment

RU 58841 stands out due to its topical application route, which allows for localized treatment with reduced risk of systemic side effects compared to its counterparts that are administered orally.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

369.13002593 g/mol

Monoisotopic Mass

369.13002593 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0D8FJQ0ADW

Other CAS

154992-24-2

Wikipedia

RU-58841

Dates

Modify: 2023-08-15
1: Castro GA, Ferreira LA. Novel vesicular and particulate drug delivery systems for topical treatment of acne. Expert Opin Drug Deliv. 2008 Jun;5(6):665-79. doi: 10.1517/17425247.5.6.665 . Review. PubMed PMID: 18532922.
2: Blaschke T, Kankate L, Kramer KD. Structure and dynamics of drug-carrier systems as studied by parelectric spectroscopy. Adv Drug Deliv Rev. 2007 Jul 10;59(6):403-10. Epub 2007 May 3. PubMed PMID: 17573146.
3: Stecová J, Mehnert W, Blaschke T, Kleuser B, Sivaramakrishnan R, Zouboulis CC, Seltmann H, Korting HC, Kramer KD, Schäfer-Korting M. Cyproterone acetate loading to lipid nanoparticles for topical acne treatment: particle characterisation and skin uptake. Pharm Res. 2007 May;24(5):991-1000. Epub 2007 Mar 20. PubMed PMID: 17372681.
4: Münster U, Nakamura C, Haberland A, Jores K, Mehnert W, Rummel S, Schaller M, Korting HC, Zouboulis ChC, Blume-Peytavi U, Schäfer-Korting M. RU 58841-myristate--prodrug development for topical treatment of acne and androgenetic alopecia. Pharmazie. 2005 Jan;60(1):8-12. PubMed PMID: 15700772.
5: Van Dort ME, Jung YW. Synthesis and structure-activity investigation of iodinated arylhydantoins and arylthiohydantoins for development as androgen receptor radioligands. Bioorg Med Chem Lett. 2004 Nov 1;14(21):5285-8. PubMed PMID: 15454212.
6: Van Dort ME, Jung YW. Synthesis and structure-activity studies of side-chain derivatized arylhydantoins for investigation as androgen receptor radioligands. Bioorg Med Chem Lett. 2001 Apr 23;11(8):1045-7. PubMed PMID: 11327585.
7: Pan HJ, Wilding G, Uno H, Inui S, Goldsmith L, Messing E, Chang C. Evaluation of RU58841 as an anti-androgen in prostate PC3 cells and a topical anti-alopecia agent in the bald scalp of stumptailed macaques. Endocrine. 1998 Aug;9(1):39-43. PubMed PMID: 9798729.
8: Miyamoto H, Yeh S, Wilding G, Chang C. Promotion of agonist activity of antiandrogens by the androgen receptor coactivator, ARA70, in human prostate cancer DU145 cells. Proc Natl Acad Sci U S A. 1998 Jun 23;95(13):7379-84. PubMed PMID: 9636157; PubMed Central PMCID: PMC22623.
9: De Brouwer B, Tételin C, Leroy T, Bonfils A, Van Neste D. A controlled study of the effects of RU58841, a non-steroidal antiandrogen, on human hair production by balding scalp grafts maintained on testosterone-conditioned nude mice. Br J Dermatol. 1997 Nov;137(5):699-702. PubMed PMID: 9415227.
10: Bernard E, Dubois JL, Wepierre J. Importance of sebaceous glands in cutaneous penetration of an antiandrogen: target effect of liposomes. J Pharm Sci. 1997 May;86(5):573-8. PubMed PMID: 9145381.
11: Obana N, Chang C, Uno H. Inhibition of hair growth by testosterone in the presence of dermal papilla cells from the frontal bald scalp of the postpubertal stumptailed macaque. Endocrinology. 1997 Jan;138(1):356-61. PubMed PMID: 8977424.
12: Matias JR, Gaillard M. Local inhibition of sebaceous gland growth by topically applied RU 58841. Ann N Y Acad Sci. 1995 Jun 12;761:56-65. PubMed PMID: 7625751.
13: Cousty-Berlin D, Bergaud B, Bruyant MC, Battmann T, Branche C, Philibert D. Preliminary pharmacokinetics and metabolism of novel non-steroidal antiandrogens in the rat: relation of their systemic activity to the formation of a common metabolite. J Steroid Biochem Mol Biol. 1994 Oct;51(1-2):47-55. PubMed PMID: 7947350.
14: Battmann T, Bonfils A, Branche C, Humbert J, Goubet F, Teutsch G, Philibert D. RU 58841, a new specific topical antiandrogen: a candidate of choice for the treatment of acne, androgenetic alopecia and hirsutism. J Steroid Biochem Mol Biol. 1994 Jan;48(1):55-60. PubMed PMID: 8136306.

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